molecular formula C23H29ClFN3O4 B012094 Cisapride CAS No. 104860-73-3

Cisapride

Cat. No.: B012094
CAS No.: 104860-73-3
M. Wt: 465.9 g/mol
InChI Key: DCSUBABJRXZOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Cisapride can be synthesized through a series of chemical reactions involving the following steps:

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Scientific Research Applications

Gastrointestinal Disorders

Cisapride's primary application remains in the treatment of gastrointestinal disorders. It enhances motility through the stimulation of 5-HT4 receptors, which increases peristalsis and improves gastric emptying.

  • Gastroesophageal Reflux Disease (GERD) : this compound was widely used for GERD due to its ability to increase lower esophageal sphincter pressure and improve esophageal motility, thus reducing reflux episodes .
  • Gastroparesis : Studies have shown that this compound can alleviate symptoms of gastroparesis by enhancing gastric emptying rates .

Diabetes Management

Recent research has unveiled this compound's potential role in managing diabetes through its effects on glucose metabolism.

  • Hypoglycemia Induction : A study indicated that this compound could induce hypoglycemia by increasing insulin secretion via the inhibition of KCNH6 potassium channels in pancreatic β-cells. This effect was particularly noted when administered alongside tolbutamide, suggesting a synergistic effect on insulin secretion .
  • Improved Insulin Sensitivity : Long-term administration of this compound in animal models demonstrated significant reductions in blood glucose levels and enhanced insulin sensitivity, indicating its potential as an adjunct therapy in diabetes management .

Off-label Uses

This compound has been utilized off-label for various conditions beyond its approved indications:

  • Functional Dyspepsia : Some clinicians prescribe this compound for functional dyspepsia due to its motility-enhancing properties .
  • Constipation : It has been employed to treat constipation-predominant irritable bowel syndrome (IBS) due to its ability to promote intestinal transit .

Research Studies and Findings

Numerous studies have investigated this compound's mechanisms and effects:

Study FocusFindings
Effect on Lower Esophageal Sphincter PressureThis compound significantly increases resting lower esophageal sphincter pressure, aiding in GERD management .
Glucose MetabolismThis compound enhances glucose-stimulated insulin secretion in wild-type mice but not in KCNH6 knockout models, highlighting its mechanism of action .
Safety ProfileDespite its therapeutic benefits, this compound is associated with risks such as cardiac arrhythmias, leading to its withdrawal from many markets .

Q & A

Basic Research Questions

Q. What experimental models (in vitro vs. in vivo) are most appropriate for studying Cisapride’s prokinetic mechanisms?

  • Methodological Answer : Begin with in vitro assays (e.g., isolated guinea pig ileum ) to assess receptor binding affinity (5-HT₄ agonism) and dose-response relationships. Validate findings using in vivo models like canine gastric motility studies, ensuring alignment with pharmacokinetic parameters (e.g., bioavailability, half-life). Discrepancies between models should be analyzed via Bland-Altman plots or regression analysis to quantify translational relevance .

Q. How can researchers standardize protocols for this compound’s cardiac risk assessment across preclinical studies?

  • Methodological Answer : Adopt the hERG channel inhibition assay (IC₅₀ values) as a baseline . Supplement with telemetry in conscious animals (e.g., dogs) to monitor QT prolongation under varying metabolic conditions. Use the ICH S7B guidelines for harmonizing data collection, ensuring cross-study comparability via standardized reporting of voltage-clamp parameters and statistical power calculations .

Q. What are the key considerations for designing dose-ranging studies of this compound in rodent models?

  • Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intravenous). Include positive controls (e.g., metoclopramide) and negative controls (vehicle-only). Apply ANOVA with post-hoc Tukey tests to compare gastric emptying rates across groups, adjusting for inter-subject variability using mixed-effects models .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in pediatric populations be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis with PRISMA guidelines to aggregate randomized controlled trials (RCTs). Use subgroup analysis to stratify by age, comorbidities (e.g., gastroesophageal reflux disease), and CYP3A4 polymorphism status. Quantify heterogeneity via I² statistics and address publication bias using funnel plots . If contradictions persist, propose a consensus Delphi method with pediatric pharmacologists to refine inclusion criteria for future RCTs .

Q. What computational strategies are effective for predicting this compound-drug interactions (DDIs) mediated by CYP3A4 inhibition?

  • Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) with in vitro-in vivo extrapolation (IVIVE). Parameterize models using hepatic microsomal data (CYP3A4 Km and Vmax) and simulate DDIs under co-administration scenarios (e.g., erythromycin). Validate predictions against clinical DDI studies using ROC curve analysis to assess sensitivity/specificity .

Q. How can researchers optimize this compound’s therapeutic window using novel drug delivery systems (e.g., nanoparticles)?

  • Methodological Answer : Employ a quality-by-design (QbD) framework to test polymeric nanoparticles (e.g., PLGA) for sustained release. Use response surface methodology (RSM) to optimize particle size, encapsulation efficiency, and burst release. Validate in vivo using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with both prokinetic efficacy (via MRI-based gastric motility) and hERG inhibition thresholds .

Q. Contradiction Analysis & Reproducibility

Q. What statistical approaches address variability in this compound’s prokinetic effects across species?

  • Methodological Answer : Apply meta-regression to analyze species-specific covariates (e.g., gastric pH, CYP3A4 expression levels). Use random-effects models to account for between-study variance. For irreproducible findings, conduct sensitivity analyses excluding outliers and report standardized effect sizes (Cohen’s d) with 95% confidence intervals .

Q. How can researchers ensure reproducibility in this compound studies given historical discrepancies in cardiac safety data?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw electrophysiology data (e.g., hERG patch-clamp recordings) in repositories like Zenodo with detailed metadata (voltage protocols, temperature). Use electronic lab notebooks (ELNs) to document experimental conditions, enabling independent replication .

Q. Ethical & Regulatory Considerations

Q. What frameworks guide ethical preclinical testing of this compound analogs with reduced cardiac risk?

  • Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification, randomization, and blinded outcome assessment. For analogs, perform safety pharmacology core battery tests (ICH S7A/B) and submit data to regulatory agencies (e.g., EMA) for parallel scientific advice .

Properties

CAS No.

104860-73-3

Molecular Formula

C23H29ClFN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

DCSUBABJRXZOMT-UHFFFAOYSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Color/Form

White to slightly biege powde

Key on ui other cas no.

81098-60-4

solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Synonyms

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cisapride
Cisapride
Cisapride
Cisapride
Cisapride
Cisapride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.